![molecular formula C14H8Cl3FN2O2 B3040834 N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide CAS No. 243962-99-4](/img/structure/B3040834.png)

N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide

Vue d'ensemble

Description

“N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide” is a chemical compound with the molecular formula C14H8Cl3FN2O2 and a molecular weight of 361.58 . It is also known by its ChemicalBook Number, CB2395018 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, etc. Unfortunately, these specific details for “N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide” are not available in the search results .Applications De Recherche Scientifique

- Cyhalofop-butyl (the common name for this compound) is an aryloxyphenoxypropionate herbicide. It was listed in 1992 due to its excellent herbicidal properties and low toxicity . Specifically, it is effective against various Echinochloa species. The ®-isomer of Cyhalofop-butyl is the most potent form .

- Researchers have developed a novel chemoenzymatic synthesis of Cyhalofop-butyl using Candida antarctica lipase B (Novozym 435). This approach involves enantioselective transesterification, resulting in high substrate conversion and enantiomeric purity . Compared to traditional chemical methods, this route offers higher yields and environmental friendliness.

- Cyhalofop-butyl has gained attention as a high-purity fluorinated compound with potential biological activity. Its molecular weight of 361.58 g/mol makes it a valuable tool for advanced research and development projects .

- While specific studies on Cyhalofop-butyl’s antimicrobial and antiviral effects are limited, related 1,3,5-triazine derivatives (formed by replacing chloride ions in cyanuric chloride) have demonstrated such properties .

- Cyhalofop-butyl’s degradation product, 3,5,6-trichloro-2-pyridinol (TCP) , poses challenges due to its anti-degradation properties and high water solubility. TCP is a major degradation product of the pesticide chlorpyrifos and the herbicide triclopyr .

- In a recent study, trichloronitropropene (TNP), a related compound, participated in [3 + 2] cycloaddition reactions with aryl-substituted nitrile N-oxides (NOs). These reactions were both experimentally and theoretically investigated using Molecular Electron Density Theory (MEDT) .

Herbicide and Crop Protection

Chemical Synthesis and Chemoenzymatic Routes

Biological Activity and Drug Development

Antimicrobial and Antiviral Properties

Environmental Fate and Soil-Water Interaction

Cycloaddition Reactions and Mechanistic Insights

Mécanisme D'action

Target of Action

A similar compound, 4-(2-hydroxybenzylamino)-n-(3-(4-fluorophenoxy)phenyl)piperidine-1-sulfonamide, targets the mitogen-activated protein kinase 14 . This kinase is a serine/threonine kinase which acts as an essential component of the MAP kinase signal transduction pathway .

Biochemical Pathways

Given its potential target, it may influence the map kinase signal transduction pathway , which plays a crucial role in various cellular processes including proliferation, differentiation, and apoptosis.

Propriétés

IUPAC Name |

2,3,3-trichloro-N-[2-(4-fluorophenoxy)pyridin-3-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl3FN2O2/c15-11(12(16)17)13(21)20-10-2-1-7-19-14(10)22-9-5-3-8(18)4-6-9/h1-7H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUDAEMCYBFHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)NC(=O)C(=C(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl3FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

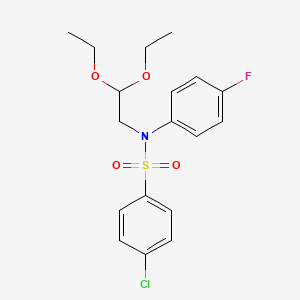

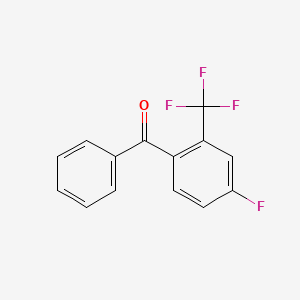

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

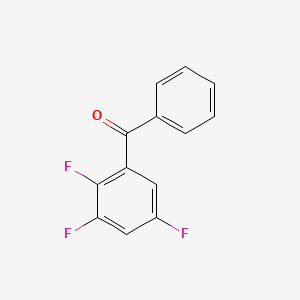

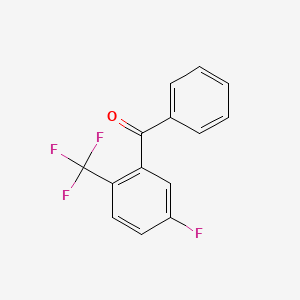

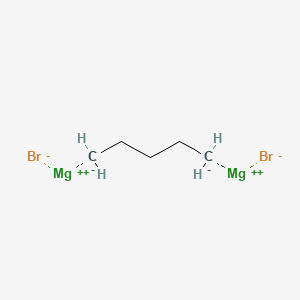

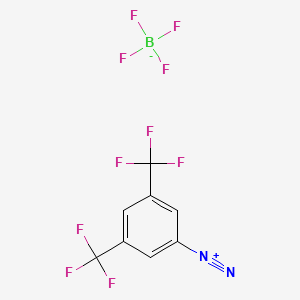

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3040760.png)

![Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate](/img/structure/B3040766.png)

![1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3040769.png)

![2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane](/img/structure/B3040771.png)